molecular formula C17H22N2 B6165445 N-{2-[benzyl(ethyl)amino]ethyl}aniline CAS No. 1179932-80-9

N-{2-[benzyl(ethyl)amino]ethyl}aniline

Cat. No.: B6165445
CAS No.: 1179932-80-9
M. Wt: 254.37 g/mol
InChI Key: KIMHIAYVHBXXMK-UHFFFAOYSA-N
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Description

N-{2-[benzyl(ethyl)amino]ethyl}aniline is an organic compound with the molecular formula C17H22N2 It is a derivative of aniline, where the amino group is substituted with a benzyl(ethyl)amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[benzyl(ethyl)amino]ethyl}aniline typically involves a multi-step process. One common method includes the following steps:

    Nitration: The starting material, aniline, undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amino group.

    Substitution: The amino group is substituted with a benzyl(ethyl)amino group through a nucleophilic substitution reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

N-{2-[benzyl(ethyl)amino]ethyl}aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce various amines.

Scientific Research Applications

N-{2-[benzyl(ethyl)amino]ethyl}aniline has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biological pathways and interactions.

    Industry: The compound is used in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-{2-[benzyl(ethyl)amino]ethyl}aniline involves its interaction with specific molecular targets. The benzyl(ethyl)amino group can interact with various enzymes and receptors, modulating their activity. This interaction can influence biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-phenyl-2-(phenylamino)ethanamine
  • N-benzyl-2-(benzylamino)ethanamine
  • N-ethyl-2-(ethylamino)ethanamine

Uniqueness

N-{2-[benzyl(ethyl)amino]ethyl}aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both benzyl and ethyl groups on the amino moiety allows for unique interactions with molecular targets, distinguishing it from other similar compounds.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-{2-[benzyl(ethyl)amino]ethyl}aniline involves the reaction of aniline with benzyl ethyl amine in the presence of a suitable catalyst.", "Starting Materials": [ "Aniline", "Benzyl ethyl amine", "Catalyst" ], "Reaction": [ "Step 1: Aniline is dissolved in a suitable solvent and cooled to a temperature of -10 to -5°C.", "Step 2: Benzyl ethyl amine is added dropwise to the aniline solution with stirring.", "Step 3: The reaction mixture is stirred for several hours at room temperature.", "Step 4: The catalyst is added to the reaction mixture and the mixture is heated to reflux for several hours.", "Step 5: The reaction mixture is cooled and the product is isolated by filtration or extraction." ] }

CAS No.

1179932-80-9

Molecular Formula

C17H22N2

Molecular Weight

254.37 g/mol

IUPAC Name

N'-benzyl-N'-ethyl-N-phenylethane-1,2-diamine

InChI

InChI=1S/C17H22N2/c1-2-19(15-16-9-5-3-6-10-16)14-13-18-17-11-7-4-8-12-17/h3-12,18H,2,13-15H2,1H3

InChI Key

KIMHIAYVHBXXMK-UHFFFAOYSA-N

Canonical SMILES

CCN(CCNC1=CC=CC=C1)CC2=CC=CC=C2

Purity

95

Origin of Product

United States

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